6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclopentyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-14-7-8-15-12(14)9-11(13-15)10-5-3-4-6-10/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSLYFHAMWVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole involves several steps, including the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method involves a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are typically followed by trapping reactions with various electrophiles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-b]pyrazole scaffold.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out using common reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include metal amides, electrophiles, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Potential Lead Compound for Drug Discovery
6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is recognized as a promising lead compound in drug discovery. Its derivatives exhibit a range of biological activities, including:
- Anti-inflammatory Properties : Research indicates that this compound may inhibit signaling pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
- Anti-cancer Activity : Studies have shown that derivatives can inhibit cellular proliferation in various cancer cell lines. The mechanism often involves modulation of intracellular signaling pathways, particularly those related to cell survival and apoptosis .
Mechanism of Action
The compound's mechanism of action primarily involves:
- Inhibition of Enzymes : It has been shown to inhibit enzymes involved in critical signaling pathways, such as kinases and G-protein coupled receptors, which are pivotal in cancer and autoimmune diseases .
- Modulation of Reactive Oxygen Species (ROS) : The interaction with enzymes in the hexose monophosphate shunt pathway suggests that it may influence ROS production, which is crucial for various cellular processes .
Material Science
Applications in Chemical Research
In addition to its biological relevance, this compound has applications in material science. Its unique structure allows for:
- Functionalization : The compound can undergo selective functionalization to create new materials with specific properties. For instance, it can be modified to develop push-pull dyes, which have applications in organic electronics and photonic devices .
- Synthesis of Complex Organic Compounds : As a building block, it serves as a precursor for synthesizing more complex organic compounds used in various industrial applications .
Case Studies
Several studies highlight the applications and potential of this compound:
- Anti-Tubercular Activity : In vitro evaluations have shown that derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. The most potent derivatives demonstrated MIC values as low as 0.05 μg/mL .
- Inhibition of Platelet Aggregation : Research has indicated that certain derivatives effectively inhibit human platelet aggregation and ROS production, showcasing their potential in treating cardiovascular diseases .
- Development of Dual-action Agents : A comprehensive study on imidazo[1,2-b]pyrazole derivatives revealed their potential as dual-action agents against cancer and inflammation. The study emphasized the importance of modifying the imidazo scaffold to enhance biological activity .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and anti-cancer drug development | Targeting disease pathways |
| Material Science | Synthesis of complex organic compounds and functionalization | Development of new materials with tailored properties |
| Chemical Research | Building block for dyes and pigments | Industrial applications |
Mechanism of Action
The mechanism of action of 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The imidazo[1,2-b]pyrazole core is shared across analogues, but substituent variations at positions 1, 2, 6, and 7 dictate pharmacological and physicochemical profiles:
Key Observations :
Physicochemical Properties
Imidazo[1,2-b]pyrazole derivatives exhibit tunable solubility and lipophilicity:
Key Findings :
Anti-Inflammatory and Immunomodulatory Effects
- COX-2 Inhibitors: Imidazo[1,2-b]pyrazole derivatives show COX-2 selectivity, with immunomodulatory effects linked to substituent bulk and electronic effects .
Serotonin Receptor Antagonism
- The pruvanserin analogue demonstrates that imidazo[1,2-b]pyrazoles retain 5-HT2A receptor affinity while improving solubility, a critical factor for CNS drug development .
Biological Activity
6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₈N₄. Its unique structural features include:
- Imidazo[1,2-b]pyrazole core : This bicyclic structure is known for its relevance in drug development.
- Cyclopentyl group : Located at the 6-position, this group enhances the compound's structural diversity and biological activity.
The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration .
Synthesis
The synthesis of this compound typically involves several steps:
- Br/Mg-exchange reaction .
- Regioselective magnesiations and zincations using specific bases.
This multi-step process allows for the modification of the compound's structure to enhance its biological properties .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anti-inflammatory Properties
Studies have shown that derivatives of this compound possess anti-inflammatory effects. For instance, compounds related to the imidazo[1,2-b]pyrazole scaffold have demonstrated efficacy in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and spleen tyrosine kinase (SYK) .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research suggests that it may inhibit cell proliferation by targeting specific kinases involved in cancer signaling pathways. For example, studies have reported that imidazo[1,2-b]pyrazoles can modulate pathways relevant to tumor growth and survival .
The specific mechanisms through which this compound exerts its biological effects often involve:
- Inhibition of key enzymes : Such as kinases and phosphatases that play crucial roles in signal transduction.
- Modulation of intracellular signaling pathways : Affecting cellular functions like proliferation and apoptosis .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole | Structure | Similar bicyclic structure but with a cyclobutyl group | Potential anti-inflammatory effects |
| 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole | Structure | Contains a methyl group instead of an ethyl group | Varies in biological activity compared to cyclopentyl derivative |
| 6-Cyclopentyl-1-ethyl-7-carboxamide | Structure | Features a carboxamide group at the 7-position | Investigated for anticancer properties |
This table illustrates how variations in structural features can influence the biological activities of related compounds .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazo[1,2-b]pyrazoles:
- A study demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against key inflammatory mediators such as IL-17 and TNFα .
- Another investigation reported on the inhibition of cell proliferation in various cancer cell lines by targeting specific kinases associated with tumor growth .
Q & A
Q. What approaches assess selectivity against off-target proteins?
- Methodological Answer : Selectivity profiling uses:
- Kinase panels (e.g., Eurofins DiscoverX): Screen 100+ kinases to calculate selectivity scores .
- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells by thermal denaturation shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
